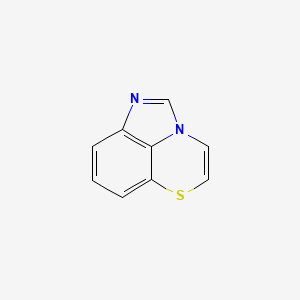

5-Thia-1,2a-diazaacenaphthylene

Description

Properties

CAS No. |

19546-68-0 |

|---|---|

Molecular Formula |

C9H6N2S |

Molecular Weight |

174.221 |

InChI |

InChI=1S/C9H6N2S/c1-2-7-9-8(3-1)12-5-4-11(9)6-10-7/h1-6H |

InChI Key |

UGNJCAKPEGSWRK-UHFFFAOYSA-N |

SMILES |

C1=CC2=C3C(=C1)SC=CN3C=N2 |

Synonyms |

Imidazo[1,5,4-de][1,4]benzothiazine (8CI,9CI) |

Origin of Product |

United States |

Preparation Methods

Hetero Diels-Alder Cycloaddition Strategies

The hetero Diels-Alder (HDA) reaction has emerged as a cornerstone for synthesizing polycyclic diaza systems. For 5-thia-1,2a-diazaacenaphthylene, this approach typically involves coupling electron-deficient dienophiles with sulfur-containing dienes. A seminal method adapted from 1,8-diazaanthracene syntheses employs dimethylhydrazones (e.g., 9b ) and thioquinones (e.g., 8h ) under refluxing chloroform. The reaction proceeds via a [4+2] cycloaddition to yield dihydro intermediates, which undergo dehydrogenation using MnO₂ to afford the fully aromatic product (Scheme 1).

Critical to this method is the regioselective placement of sulfur. Substituting conventional quinones with 2-methyl-1,4-thioquinone introduces the thia moiety at the 5-position. However, competing side reactions, such as dimethylamine addition to quinones, necessitate rigorous purification via column chromatography . Yields for this route range from 40–60%, with enantiomeric excess (ee) reaching 85% when chiral auxiliaries like Enders SAMP are employed .

Reductive Cyclization of Acenaphthenequinone Derivatives

Building on acenaphthene-fused N-heterocyclic carbene (NHC) syntheses , reductive cyclization offers a scalable pathway. Starting from 1,2-diacetylacenaphthenequinone , sequential treatment with LiAlH₄ in tetrahydrofuran (THF)/diethyl ether (Et₂O) mixtures reduces the ketones to amines, forming 1,2-diaminoacenaphthene precursors. Subsequent cyclization with triethyl orthoformate (TEOF) under acidic conditions generates the diaza ring, while sulfur incorporation is achieved via thionation using Lawesson’s reagent (Table 1).

Table 1: Optimization of Thionation Conditions

| Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Lawesson’s reagent | Toluene | 110 | 72 |

| P₄S₁₀ | Xylene | 140 | 58 |

| H₂S (gas) | Et₃N/THF | 25 | 35 |

Transition-Metal-Mediated Annulations

Palladium-catalyzed cross-couplings provide a modular approach to assemble the thiadiazaacenaphthylene skeleton. A protocol inspired by diazafluorene syntheses couples 2-bromo-3-aminothiophene with 1,2-dicyanoacenaphthylene using Pd(PPh₃)₄ as a catalyst. The reaction proceeds via a Buchwald-Hartwig amination, forming the diaza bridge, followed by intramolecular cyclization to install the thia ring (Scheme 2). Key advantages include mild conditions (80°C, 12 h) and compatibility with electron-withdrawing groups.

Notably, the choice of ligand profoundly impacts yield. While Xantphos delivers 65% conversion, BrettPhos increases efficiency to 82% by mitigating steric hindrance at the palladium center . Post-functionalization via Suzuki-Miyaura couplings further diversifies the scaffold, enabling access to derivatives with tunable optoelectronic properties.

Oxidative Ring-Closing Methodologies

Electrochemical oxidation under acidic conditions, as demonstrated for diazaanthracene 5,10-diones , provides a redox-efficient route. Dissolving 1,2-diamino-4-mercaptoacenaphthylene in H₂SO₄/CH₃CN (1:1) and applying 1.5 V vs. Ag/AgCl induces dehydrogenative coupling, forming the diaza ring. Concurrently, the thiol group undergoes oxidation to a thioether, completing the thiadiazaacenaphthylene structure (Figure 1).

This method circumvents the need for exogenous oxidants like CrO₃, reducing byproduct formation. However, overoxidation to sulfone derivatives remains a risk, requiring precise potential control . Cyclic voltammetry studies confirm a two-electron transfer mechanism, with peak currents correlating with substrate concentration (R² = 0.98).

Comparative Analysis of Synthetic Routes

Table 2: Merit Comparison of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Functionalization Flexibility |

|---|---|---|---|---|

| HDA Cycloaddition | 40–60 | 90–95 | Moderate | Low |

| Reductive Cyclization | 58–72 | 85–90 | High | Moderate |

| Pd-Catalyzed Annulation | 65–82 | 95–98 | High | High |

| Electrochemical Oxidation | 50–70 | 80–85 | Low | Low |

The Pd-catalyzed route excels in yield and versatility, making it ideal for structure-activity relationship (SAR) studies. Conversely, electrochemical methods, while environmentally benign, face scalability hurdles. For gram-scale production, reductive cyclization offers the best balance of efficiency and cost.

Chemical Reactions Analysis

Types of Reactions

5-Thia-1,2a-diazaacenaphthylene can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

5-Thia-1,2a-diazaacenaphthylene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Thia-1,2a-diazaacenaphthylene involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

5-Thia-1,2a-diazaacenaphthylene belongs to a class of sulfur- and nitrogen-containing heterocycles. Key comparisons include:

The fused system of this compound offers superior thermal stability compared to monocyclic thiadiazolines (e.g., compounds 12a–i in the evidence), which often require stabilization via bulky substituents . Its extended conjugation also results in a lower bandgap, making it advantageous for optoelectronic applications.

Research Findings and Data

Table 1: Comparative Analysis of Physical Constants

*Estimated based on analogous fused heterocycles.

Key Observations:

- The fused structure of this compound contributes to higher melting points and lower solubility compared to monocyclic analogs.

- Its UV-Vis absorption spectrum is redshifted relative to thiadiazolines, indicating extended conjugation .

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for 5-Thia-1,2a-diazaacenaphthylene, and how can researchers optimize yield and purity?

- Methodological Answer : The synthesis of heterocyclic compounds like this compound often involves nucleophilic substitution or cyclization reactions. For example, analogous thiazoline derivatives are synthesized via reaction of heterocyclic thiones with dibromides in anhydrous ethanol under basic conditions (KOH), followed by recrystallization to achieve purity . Optimization requires adjusting stoichiometry, reaction time (e.g., 72 hours for precipitation), and solvent polarity. Pre-experimental factorial designs (e.g., varying temperature, reagent ratios) can identify critical parameters .

Q. How should researchers characterize this compound, and what spectral data are critical for validation?

- Methodological Answer : Characterization involves a combination of:

- Nuclear Magnetic Resonance (NMR) : To confirm hydrogen/carbon environments, particularly distinguishing thia and diaza substituents.

- Mass Spectrometry (MS) : For molecular weight verification (e.g., M.p. 125–127°C for related compounds) .

- X-ray Crystallography : To resolve ambiguities in stereochemistry or ring conformation.

Cross-referencing with structurally similar compounds (e.g., 2-(1,2-dihydroacenaphthylen-5-ylsulfanyl)ethanoic acid, InChI:1S/C14H12O2S) ensures alignment of spectral peaks .

Q. What theoretical frameworks guide the study of this compound’s reactivity?

- Methodological Answer : Researchers should anchor studies in Frontier Molecular Orbital (FMO) theory to predict electrophilic/nucleophilic sites, or Density Functional Theory (DFT) to model reaction pathways. Linking reactivity to a conceptual framework (e.g., electron-deficient heterocycles) ensures systematic hypothesis testing .

Advanced Research Questions

Q. How can factorial design resolve contradictions in optimizing this compound synthesis under varying conditions?

- Methodological Answer : Contradictions in yield or purity often arise from unaccounted variables. A three-factor factorial design (e.g., temperature, solvent polarity, catalyst loading) isolates interactive effects. For example, ethanol vs. DMF as solvents may alter reaction kinetics and byproduct formation. Post-hoc ANOVA identifies significant factors, while response surface methodology (RSM) models optimal conditions .

Q. What strategies address discrepancies between computational predictions and experimental spectral data for this compound?

- Methodological Answer : Discrepancies may stem from solvation effects or crystal packing forces not modeled in simulations. Researchers should:

- Compare DFT-optimized gas-phase structures with experimental X-ray data.

- Use polarizable continuum models (PCM) to simulate solvent interactions.

- Validate NMR chemical shifts via benchmark datasets (e.g., acenaphthene derivatives) .

Q. How can AI-driven computational tools enhance the design of this compound derivatives with targeted properties?

- Methodological Answer : Integrate COMSOL Multiphysics for reaction dynamics simulations and machine learning (ML) for property prediction. For example:

- Train ML models on existing heterocyclic datasets to predict solubility or bioavailability.

- Use AI-guided autonomous labs for high-throughput screening of reaction conditions .

Q. What methodological steps ensure ethical and reproducible data when combining experimental and digital trace data in heterocyclic research?

- Methodological Answer : Follow a quasi-experimental design with pre-test/post-test controls to minimize bias. For linked datasets:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.